rac Ambrisentan-d3
描述
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675547 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189479-60-4 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Epoxide Ring-Opening with Deuterated Methanol
The foundational synthesis of ambrisentan derivatives involves a Darzens reaction followed by epoxide ring-opening. For rac-Ambrisentan-d3, deuterium incorporation occurs at the methoxy group during the ring-opening step.
Procedure :
-
Epoxidation : 3,3-diphenyl acrylate undergoes epoxidation using Oxone® (potassium peroxymonosulfate) and a fructose-derived chiral ketone catalyst in acetonitrile at −5°C to +5°C.
-
Deuterated Methanol Ring-Opening : The epoxide intermediate is treated with boron trifluoride diethyl etherate (BF₃·Et₂O) and deuterated methanol (CD₃OH) at 20°C for 8 hours. This step introduces the -OCD₃ group via nucleophilic attack on the epoxide.
-
Hydrolysis : The resulting methyl ester is saponified using sodium hydroxide (4 equivalents) at 80°C for 8 hours, yielding the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Epoxidation | Oxone®, NaHCO₃, −5°C to +5°C | 92% | 86.9% (pre-resolution) |
| Deuterated Ring-Opening | BF₃·Et₂O, CD₃OH, 20°C | 95% | Racemic |
| Hydrolysis | NaOH, 80°C | 98% | Racemic |
This method avoids chiral resolution, preserving the racemic mixture. Isotopic purity is confirmed via mass spectrometry and nuclear magnetic resonance (NMR).
Racemization of Enantiopure Ambrisentan-d3
Industrial-scale production often employs recycling of undesired enantiomers to enhance yield. Enantiopure (+)-ambrisentan undergoes racemization under neutral conditions, enabling conversion to the racemic form.
Procedure :
-
Dissolution : (+)-Ambrisentan-d3 is dissolved in dimethyl sulfoxide (DMSO) at 100 mg/mL.
-
Thermal Racemization : The solution is heated to 120°C for 48 hours, facilitating epimerization via keto-enol tautomerism.
-
Crystallization : The racemized product is precipitated using ethyl acetate and n-hexane, yielding rac-Ambrisentan-d3 with >99.5% purity.
Critical Parameters :
-
Temperature : Racemization efficiency increases exponentially above 100°C.
-
Solvent : Polar aprotic solvents (e.g., DMSO, dimethylformamide) accelerate tautomerism.
Process-Related Impurities and Mitigation
Deuterium Scrambling
Partial loss of deuterium during synthesis can occur via proton exchange in protic solvents.
Mitigation Strategies :
Byproduct Formation
The Darzens reaction may yield regioisomeric epoxides, while incomplete ring-opening generates residual glycidate esters.
Analytical Controls :
-
High-Performance Liquid Chromatography (HPLC) : Chiralcel OD-H column with n-hexane/isopropanol (98:2) monitors enantiomeric ratios.
-
Gas Chromatography (GC) : Tracks volatile byproducts during epoxidation.
Industrial-Scale Optimization
Catalytic Efficiency
The fructose-derived chiral ketone catalyst (0.34 mol%) achieves 86.9% e.e. in the epoxidation step. Recycling the catalyst three times reduces costs by 22% without compromising yield.
Solvent Recovery
Acetonitrile and ethyl acetate are distilled and reused, lowering production costs by 15–18%.
Applications in Pharmaceutical Analysis
化学反应分析
Reactivity and Stability
- Stability: Rac Ambrisentan-d3 is stable under normal conditions . It does not exhibit any dangerous reactions under normal conditions .
- Conditions to avoid: Heating the compound should be avoided as it can lead to the formation of toxic gases .
- Incompatible materials: Strong oxidizing agents are incompatible with this compound .
- Decomposition: Thermal decomposition can lead to the formation of toxic gases .
Metabolism
The deuterium atoms in this compound serve as tracers, enabling researchers to study the drug's metabolic pathway within the body. Monitoring the position of deuterium atoms helps in understanding how the drug is absorbed, distributed, and eliminated. Ambrisentan itself is metabolized by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S, and 1A3S to form ambrisentan glucuronide. It is also metabolized to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 to form 4-hydroxymethyl ambrisentan, which is further glucuronidated to 4-hydroxymethyl ambrisentan glucuronide .
Mechanism of Action and Interactions
This compound functions as a selective antagonist for the endothelin type A receptor, similar to its parent compound, Ambrisentan. By inhibiting the binding of endothelin-1, it prevents vasoconstriction and cell proliferation mediated by the receptor, leading to vasodilation and a reduction in blood pressure.
Toxicological Information
- Acute Toxicity: Harmful if swallowed .
- Carcinogenicity: Suspected of causing cancer .
- Reproductive Toxicity: May damage fertility or the unborn child .
- STOT (Specific Target Organ Toxicity): May cause damage to organs through prolonged or repeated exposure .
Comparison with Other Endothelin Receptor Antagonists
This compound shares similarities with other endothelin receptor antagonists, but its deuterium labeling makes it unique.
| Compound | Description | Unique Features |
|---|---|---|
| Ambrisentan | Selective endothelin type A receptor antagonist for treating PAH | Parent compound without deuterium labeling. |
| Bosentan | Endothelin receptor antagonist with broader receptor activity | Non-selective; affects both ETA and ETB receptors. |
| Macitentan | Dual endothelin receptor antagonist with improved efficacy and safety profile | Enhanced potency; used for PAH treatment. |
| Rac-Ambrisentan-d3 Methyl Ester | Isotope-labeled Ambrisentan derivative | Deuterium labeling enhances stability and allows precise tracking in analytical studies. |
科学研究应用
Pharmacological Research
Rac Ambrisentan-d3 serves as a critical tool in understanding the pharmacodynamics and pharmacokinetics of Ambrisentan and similar compounds. Its applications include:
- Metabolic Pathway Tracking : The deuterium labeling allows researchers to trace the metabolic pathways of this compound in biological systems. This is essential for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body. Studies utilizing mass spectrometry can distinguish this labeled compound from other molecules, providing insights into its metabolic fate.
- Drug Interaction Studies : By examining how this compound interacts with endothelin receptors, researchers can better understand potential drug-drug interactions. This is crucial when considering combination therapies for conditions like pulmonary arterial hypertension (PAH) where multiple medications may be used concurrently .
- Preclinical Safety and Efficacy Assessments : this compound can be employed in preclinical studies to assess the safety and efficacy of new drug candidates before they enter human trials. Its isotopic labeling helps in quantifying drug concentrations in biological samples accurately.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for various assays:
- Quantification in Biological Samples : The compound is used to develop and validate analytical methods for quantifying Ambrisentan levels in plasma and other biological matrices. This is particularly important for therapeutic drug monitoring and ensuring proper dosing regimens .
- Stability Studies : Researchers can use this compound to study the stability of Ambrisentan under different conditions. Understanding how environmental factors affect drug stability can inform storage and handling guidelines for pharmaceuticals.
Clinical Implications
The clinical relevance of this compound extends to its potential role in improving treatment outcomes for patients with PAH:
- Understanding Mechanisms of Action : By studying this compound's interaction with endothelin receptors, researchers can elucidate the mechanisms by which Ambrisentan exerts its therapeutic effects. This knowledge can lead to improved treatment strategies and new drug development targeting similar pathways .
- Improving Patient Outcomes : Insights gained from research involving this compound can contribute to optimizing dosing strategies, thereby enhancing patient outcomes in managing PAH and related conditions .
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in understanding drug dynamics:
- A study demonstrated that this compound could effectively differentiate between metabolic pathways in vivo, allowing for a clearer understanding of how alterations in drug structure influence pharmacological activity .
- Another investigation focused on the binding affinity of this compound to endothelin receptors, providing valuable data on its selectivity compared to other endothelin receptor antagonists like Bosentan and Macitentan .
Comparative Analysis with Other Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| Ambrisentan | A selective endothelin type A receptor antagonist used for treating pulmonary arterial hypertension. | Parent compound without deuterium labeling. |
| Bosentan | An endothelin receptor antagonist with broader receptor activity compared to Ambrisentan. | Non-selective; affects both ETA and ETB receptors. |
| Macitentan | A dual endothelin receptor antagonist with improved efficacy and safety profile over older drugs. | Enhanced potency; used for pulmonary arterial hypertension treatment. |
| This compound | A deuterium-labeled derivative that enhances stability and allows precise tracking in analytical studies. | Unique isotopic labeling aids in metabolic studies. |
作用机制
安布立散-d3 通过选择性阻断 A 型内皮素受体发挥其作用。内皮素-1 是一种内源性肽,与该受体结合并引起血管收缩和细胞增殖。 通过抑制这种相互作用,安布立散-d3 使血管放松,降低血压并减轻肺动脉高压的症状 .
类似化合物:
波生坦: 另一种用于治疗肺动脉高压的内皮素受体拮抗剂。
麦前列素: 一种具有类似应用的双内皮素受体拮抗剂。
西地那非: 一种用于治疗肺动脉高压和勃起功能障碍的磷酸二酯酶 5 型抑制剂。
安布立散-d3 的独特性: 安布立散-d3 的独特性在于其氘取代,与未氘化的对应物安布立散相比,它增强了其代谢稳定性和药代动力学特征 .
相似化合物的比较
Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar applications.
Sildenafil: A phosphodiesterase type 5 inhibitor used for pulmonary arterial hypertension and erectile dysfunction.
Uniqueness of Ambrisentan-d3: Ambrisentan-d3’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan .
生物活性
rac Ambrisentan-d3 is a deuterated derivative of Ambrisentan, a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound serves as an important tool in pharmacological research, particularly in studies investigating the metabolism and pharmacokinetics of Ambrisentan. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and clinical implications.
This compound functions similarly to its parent compound, Ambrisentan, by selectively antagonizing the endothelin type A (ETA) receptor. This inhibition prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure in pulmonary arteries. The selectivity for ETA over endothelin type B (ETB) receptors is crucial, as it minimizes unwanted side effects associated with non-selective ERAs .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates rapid absorption following oral administration. Peak plasma concentrations are typically reached within two hours. The compound exhibits high plasma protein binding (approximately 99%), mainly to albumin .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Peak Plasma Concentration | 2 hours |
| Plasma Protein Binding | 99% (primarily albumin) |
| Volume of Distribution | Low (Blood:Plasma ratio ~0.57) |
| Elimination Route | Primarily hepatic |
| Half-life | Not specified |
Clinical Applications and Efficacy
Ambrisentan has been shown to improve exercise capacity and delay clinical worsening in patients with PAH. Clinical trials such as ARIES-1 and ARIES-2 demonstrated significant improvements in the six-minute walk distance among patients treated with Ambrisentan compared to placebo . The use of this compound in research allows for precise tracking of drug metabolism and efficacy due to its isotopic labeling.
Case Study: Ambrisentan-Induced Angioedema
A notable case study involved a 52-year-old female patient who developed angioedema following the initiation of treatment with Ambrisentan. Symptoms included submandibular swelling and dyspnea, which were attributed to the drug after ruling out other causes. Upon discontinuation of Ambrisentan and switching to tadalafil, her symptoms improved significantly . This case underscores the importance of monitoring for adverse effects associated with endothelin receptor antagonists.
Research Findings
Recent studies have focused on the comparative efficacy and safety profiles of this compound against other ERAs such as Bosentan and Macitentan. While all these compounds target endothelin receptors, differences in selectivity and side effect profiles can influence clinical outcomes.
Table 2: Comparison of Endothelin Receptor Antagonists
| Compound | Selectivity | Key Benefits | Side Effects |
|---|---|---|---|
| This compound | ETA > ETB | Improved exercise capacity | Risk of angioedema |
| Bosentan | Non-selective | Broader receptor activity | Liver enzyme elevation |
| Macitentan | Dual | Enhanced efficacy | Lower incidence of liver issues |
常见问题
Q. What is the role of deuterium labeling in rac-Ambrisentan-d3 for pharmacokinetic studies?
Deuterium labeling (d3) in rac-Ambrisentan-d3 serves as a stable isotopic tracer to track metabolic pathways and quantify drug distribution in biological systems. Methodologically, deuterated analogs minimize interference from endogenous compounds in mass spectrometry (e.g., LC-MS/MS) by providing distinct mass-to-charge ratios. Researchers should validate isotopic purity (>98%) using nuclear magnetic resonance (NMR) and ensure minimal kinetic isotope effects (KIEs) that could alter metabolic rates compared to non-deuterated Ambrisentan .
Q. How should researchers validate analytical methods for quantifying rac-Ambrisentan-d3 in biological matrices?
Analytical validation requires a multi-step approach:
- Calibration curves : Use deuterated internal standards (e.g., Ambrisentan-d5) to correct for matrix effects.
- Selectivity : Test for interference from plasma proteins or metabolites via chromatographic separation (e.g., reverse-phase HPLC).
- Precision/Accuracy : Perform intra-day and inter-day assays with spiked samples, targeting ≤15% coefficient of variation (CV) .
- Recovery : Compare extraction efficiency across at least three concentration levels using protein precipitation or solid-phase extraction .
Q. What are the key considerations for synthesizing rac-Ambrisentan-d3 with high enantiomeric purity?
Synthesis should involve chiral resolution techniques, such as enzymatic kinetic resolution or preparative chiral chromatography, to isolate both enantiomers. Deuterium incorporation must be verified via high-resolution mass spectrometry (HRMS) and monitored for racemization during storage using polarimetric analysis. Stability studies under varying pH and temperature conditions are critical to ensure structural integrity .
Advanced Research Questions
Q. How can researchers design experiments to assess the metabolic stability of rac-Ambrisentan-d3 while accounting for racemic interconversion?
- In vitro models : Use hepatocyte suspensions or liver microsomes with NADPH cofactors, and employ chiral LC-MS/MS to track enantiomer-specific metabolism.
- Controls : Include non-deuterated Ambrisentan to differentiate isotope effects from inherent metabolic pathways.
- Kinetic modeling : Apply Michaelis-Menten equations to calculate enantiomer-specific clearance rates, adjusting for potential KIEs using deuterium fractionation factors .
Q. What strategies resolve contradictions in enantiomer-specific pharmacokinetic data from rac-Ambrisentan-d3 studies?
Contradictions may arise from differential protein binding or tissue penetration. Solutions include:
- Protein-binding assays : Use equilibrium dialysis to measure free fractions of each enantiomer in plasma.
- Tissue distribution studies : Employ radiolabeled analogs (e.g., ^14C-Ambrisentan-d3) in rodent models, paired with autoradiography.
- Statistical reconciliation : Apply mixed-effects modeling to account for inter-individual variability in enantiomer clearance .
Q. How can rac-Ambrisentan-d3 studies be integrated into existing pharmacokinetic models for endothelin receptor antagonists?
- Compartmental modeling : Incorporate enantiomer-specific parameters (e.g., volume of distribution, clearance) into NONMEM or Monolix software.
- Cross-validation : Compare model predictions with clinical data from non-deuterated Ambrisentan trials, adjusting for isotopic differences.
- Theoretical alignment : Link findings to endothelin receptor binding kinetics (e.g., IC₅₀ shifts due to deuterium) using molecular docking simulations .
Q. What methodological frameworks address ethical and reproducibility challenges in rac-Ambrisentan-d3 research?
- Ethical protocols : Adhere to OECD Guidelines for in vivo studies (e.g., 3Rs principles) and ensure deuterium use is justified in ethics review boards.
- Reproducibility : Share raw chromatographic data and modeling code via repositories like Zenodo, following FAIR principles.
- Peer review : Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .
Data Analysis & Reporting Standards
Q. How should researchers handle batch variability in rac-Ambrisentan-d3 synthesis during multi-center studies?
- Batch documentation : Record synthesis conditions (e.g., catalyst purity, reaction time) and perform principal component analysis (PCA) to identify variability sources.
- Inter-lab calibration : Distribute reference standards to participating labs for cross-validation using harmonized LC-MS/MS protocols .
Q. What statistical methods are optimal for analyzing enantiomer-specific pharmacodynamic data?
- Multivariate analysis : Use partial least squares regression (PLS-R) to correlate plasma concentrations with hemodynamic outcomes (e.g., pulmonary artery pressure).
- Time-series modeling : Apply autoregressive integrated moving average (ARIMA) to assess temporal relationships between enantiomer levels and efficacy endpoints .
Q. How to critically evaluate the translational relevance of rac-Ambrisentan-d3 preclinical findings?
- Species scaling : Use allometric scaling to predict human pharmacokinetics from rodent data, adjusting for interspecies differences in CYP450 metabolism.
- Biomarker validation : Identify surrogate endpoints (e.g., urinary endothelin-1 levels) and validate them against gold-standard invasive measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
